4-(Bicyclo[1.1.1]pentan-1-yl)aniline is a primary amine containing the BCP unit attached to the para position of aniline. The BCP scaffold is known for its unique structural properties, making it an attractive building block in medicinal chemistry and material science. [, , , ] This molecule is classified as a substituted bridged cycloalkane. It has potential applications in the synthesis of novel pharmaceuticals, agrochemicals, and materials.
4-(Bicyclo[1.1.1]pentan-1-yl)aniline is an organic compound characterized by the presence of a bicyclic structure attached to an aniline moiety. This compound is notable for its unique bicyclic framework, which can influence its chemical properties and potential applications in various fields, including materials science and medicinal chemistry.
The synthesis and study of 4-(Bicyclo[1.1.1]pentan-1-yl)aniline are often found in the context of research focused on novel organic compounds and their derivatives. It can be derived from reactions involving bicyclic compounds and aniline, typically explored in academic and industrial research laboratories.
This compound belongs to the class of amines due to the presence of the aniline functional group, which consists of a phenyl ring attached to an amino group. The bicyclic structure contributes to its classification as a bicyclic amine.
The synthesis of 4-(Bicyclo[1.1.1]pentan-1-yl)aniline can be achieved through several methods, typically involving the following steps:
The molecular structure of 4-(Bicyclo[1.1.1]pentan-1-yl)aniline features a bicyclic system fused with a phenyl ring through an amino group. The bicyclo[1.1.1]pentane unit consists of three carbon atoms forming two bridges, contributing to its rigidity and unique spatial configuration.
4-(Bicyclo[1.1.1]pentan-1-yl)aniline can participate in various chemical reactions typical for amines, including:
These reactions often require careful control of temperature and pH to prevent side reactions, especially in the case of diazotization where stability is a concern.
The mechanism by which 4-(Bicyclo[1.1.1]pentan-1-yl)aniline exerts its effects in biological systems (if applicable) involves:
Quantitative structure-activity relationship studies may provide insights into how structural modifications influence biological activity.
Spectroscopic techniques such as nuclear magnetic resonance and mass spectrometry are commonly used for characterization and purity analysis.
4-(Bicyclo[1.1.1]pentan-1-yl)aniline has potential applications in:
Research into this compound's properties could lead to novel applications in drug design or advanced materials development, making it a subject of interest in both academic and industrial research settings.
The strategic replacement of aniline moieties with bicyclo[1.1.1]pentylamine (BCPA) scaffolds addresses critical limitations inherent to traditional aniline-based pharmacophores. Aniline derivatives are metabolically vulnerable due to cytochrome P450 (CYP450)-mediated oxidation, generating reactive metabolites (e.g., hydroxylamines and quinone imines) that cause drug toxicity, drug-drug interactions, and idiosyncratic reactions [4] [5]. BCPAs serve as sp³-rich bioisosteres that mimic the spatial geometry and electronic properties of anilines while offering enhanced three-dimensionality and metabolic resilience. This substitution increases the fraction of sp³-hybridized carbon atoms (Fsp³), reducing metabolic clearance pathways associated with planar aniline rings [4]. The BCPA motif’s bridgehead amine orientation replicates the steric and electronic profile of the aniline amino group, enabling seamless integration into drug candidates without compromising target engagement. A seminal example includes the optimization of Hsp90 inhibitors, where BCPA replacement eliminated reactive metabolite formation while retaining potency [4].
Metabolic instability remains a primary challenge for aniline-containing therapeutics. In vitro and in vivo studies demonstrate that aniline undergoes CYP-catalyzed oxidation to phenylhydroxylamine—a potent methemoglobin-forming agent with a toxicity potency 10-fold higher than its ortho- and para-aminophenol metabolites [5]. This metabolic pathway necessitates structural mitigation strategies.
Table 1: Metabolic Pathways and Outcomes of Aniline vs. BCPA Motifs
Parameter | Aniline | BCPA |
---|---|---|
Primary Metabolic Pathway | CYP450 oxidation (N-hydroxylation) | Glucuronidation/conjugation |
Key Metabolite | Phenylhydroxylamine (toxic) | Stable conjugates (non-toxic) |
In Vitro Toxicity Threshold | 20 µM (phenylhydroxylamine) | Not observed at relevant concentrations |
Reactive Metabolite Risk | High (quinone imines) | Negligible |
BCPA derivatives like 4-(Bicyclo[1.1.1]pentan-1-yl)aniline (CAS# 1823343-61-8) circumvent these liabilities. The saturated BCP core lacks oxidizable aromatic π-bonds, diverting metabolism toward benign conjugation pathways [4]. Pfizer’s Hsp90 inhibitor optimization showcased this advantage: replacing a benzamide-aniline with a BCPA motif reduced metabolic clearance by >50% without sacrificing target affinity [4].
Successful bioisosteric replacement demands congruence in physicochemical properties and spatial metrics. The BCPA scaffold exhibits a remarkable alignment with aniline in key parameters:
Table 2: Physicochemical Properties of Aniline vs. 4-(Bicyclo[1.1.1]pentan-1-yl)aniline
Property | Aniline | 4-(Bicyclo[1.1.1]pentan-1-yl)aniline |
---|---|---|
Molecular Weight | 93.13 g/mol | 159.23 g/mol |
pKa | 4.6 (amine) | 4.89 ± 0.10 (predicted) |
log P | 0.94 | 1.27 (predicted) |
Fsp³ | 0.00 | 0.36 |
Density | 1.02 g/cm³ | 1.06 ± 0.06 g/cm³ (predicted) |
The BCPA core’s rigidity minimizes conformational entropy penalties upon binding, and its three-dimensionality disrupts π-stacking-associated metabolic oxidation. Unlike aniline derivatives, BCPAs exhibit negligible planarity, reducing interactions with CYP450 isoforms responsible for N-oxidation [4] [8]. This alignment enables direct "drop-in" replacement in drug candidates—evidenced by the synthesis of 4-(Bicyclo[1.1.1]pentan-1-yl)aniline as a versatile intermediate for protease inhibitors and kinase modulators [9].
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2